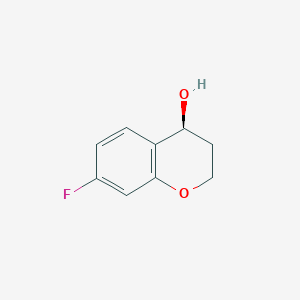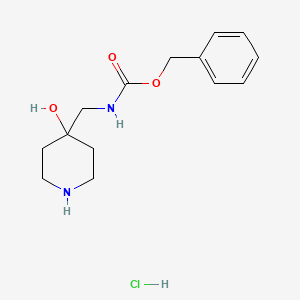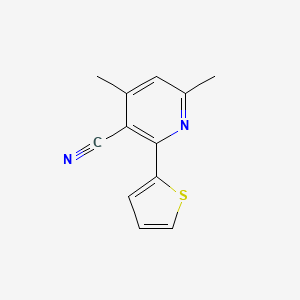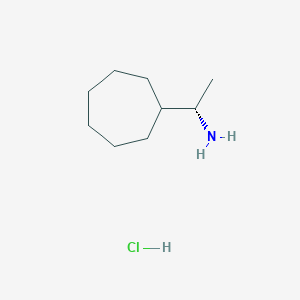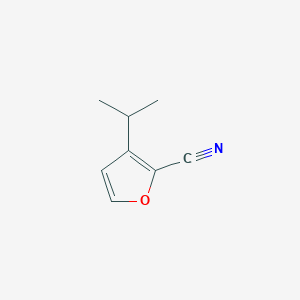
3-(Propan-2-yl)furan-2-carbonitrile
Übersicht
Beschreibung
3-(Propan-2-yl)furan-2-carbonitrile is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of furan derivatives like 3-(Propan-2-yl)furan-2-carbonitrile can be achieved through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(Propan-2-yl)furan-2-carbonitrile consists of a furan ring with a carbonitrile group attached to the 2-position and a propan-2-yl group attached to the 3-position .Chemical Reactions Analysis
The chemical reactions involving furan derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
Furan derivatives, such as (3-(furan-2-yl)pyrazol-4-yl) chalcones, have been investigated for their potential use in the treatment of lung cancer .
Methods of Application or Experimental Procedures
The cytotoxic effect of the novel chalcones against lung cancer cell line (A549) was detected using an MTT assay . Molecular docking studies were performed on the most two effective chalcones 7b and 7c . Different molecular techniques were utilized to study the activity and the effect of two chalcones 7b and 7c on apoptosis of A549 cell line .
Results or Outcomes
The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma . Chemotherapeutics are more effective in the case of lung cancer that spread outside the affected area like bones, liver, or adrenal gland .
Application in Material Science
Specific Scientific Field
Summary of the Application
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Methods of Application or Experimental Procedures
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Results or Outcomes
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
3-(Propan-2-yl)furan-2-carboxylic acid is a furan derivative that can be used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds .
Results or Outcomes
The outcomes would also depend on the specific synthesis being performed . In general, the use of 3-(Propan-2-yl)furan-2-carboxylic acid could enable the synthesis of a wide range of organic compounds .
Application in Light-Emitting Diodes
Specific Scientific Field
Summary of the Application
Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .
Methods of Application or Experimental Procedures
The fabrication of OLEDs involves the deposition of thin films of organic semiconductors onto a substrate . Thiophene-mediated molecules can be used as the emissive layer in these devices .
Results or Outcomes
The use of thiophene-mediated molecules in OLEDs can result in devices with high efficiency and brightness .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
3-(Propan-2-yl)furan-2-carboxylic acid is a furan derivative that can be used in organic synthesis . It can serve as a building block in the synthesis of various organic compounds .
Results or Outcomes
The outcomes would also depend on the specific synthesis being performed . In general, the use of 3-(Propan-2-yl)furan-2-carboxylic acid could enable the synthesis of a wide range of organic compounds .
Application in Light-Emitting Diodes
Specific Scientific Field
Summary of the Application
Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .
Methods of Application or Experimental Procedures
The fabrication of OLEDs involves the deposition of thin films of organic semiconductors onto a substrate . Thiophene-mediated molecules can be used as the emissive layer in these devices .
Results or Outcomes
The use of thiophene-mediated molecules in OLEDs can result in devices with high efficiency and brightness .
Eigenschaften
IUPAC Name |
3-propan-2-ylfuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(2)7-3-4-10-8(7)5-9/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXKKAMULAUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)furan-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



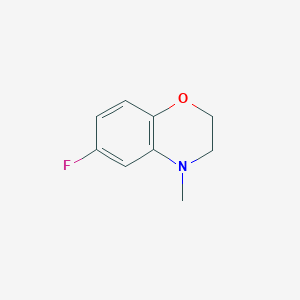
amine](/img/structure/B1447542.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)
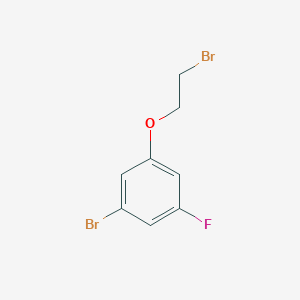
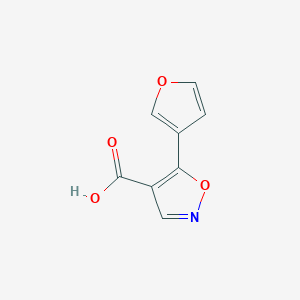
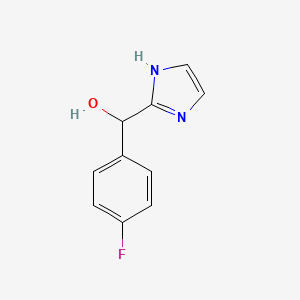
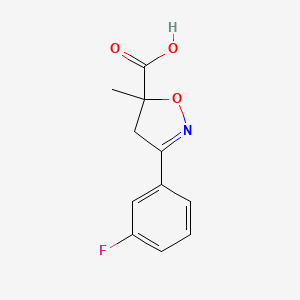
![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)
